molecular formula C8H11BrN2 B2738332 [(5-Bromopyridin-2-yl)methyl]dimethylamine CAS No. 908271-69-2

[(5-Bromopyridin-2-yl)methyl]dimethylamine

Cat. No.: B2738332
CAS No.: 908271-69-2
M. Wt: 215.094
InChI Key: HGRJHRRQFVHPLJ-UHFFFAOYSA-N
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Description

[(5-Bromopyridin-2-yl)methyl]dimethylamine is an organic compound with the molecular formula C8H11BrN2. It is a derivative of pyridine, featuring a bromine atom at the 5-position and a dimethylamine group attached to the methyl group at the 2-position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5-Bromopyridin-2-yl)methyl]dimethylamine typically involves the following steps:

    Starting Material: The synthesis begins with 5-bromopyridine-2-carboxaldehyde.

    Reductive Amination: The aldehyde group is subjected to reductive amination using dimethylamine and a reducing agent such as sodium triacetoxyborohydride.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. The process involves optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

[(5-Bromopyridin-2-yl)methyl]dimethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(5-Bromopyridin-2-yl)methyl]dimethylamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of [(5-Bromopyridin-2-yl)methyl]dimethylamine involves its interaction with specific molecular targets. The bromine atom and dimethylamine group play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

[(5-Bromopyridin-2-yl)methyl]dimethylamine can be compared with other similar compounds, such as:

    [(5-Chloropyridin-2-yl)methyl]dimethylamine: Similar structure but with a chlorine atom instead of bromine.

    [(5-Fluoropyridin-2-yl)methyl]dimethylamine: Similar structure but with a fluorine atom instead of bromine.

    [(5-Iodopyridin-2-yl)methyl]dimethylamine: Similar structure but with an iodine atom instead of bromine.

The uniqueness of this compound lies in its specific reactivity and binding properties due to the presence of the bromine atom .

Properties

IUPAC Name

1-(5-bromopyridin-2-yl)-N,N-dimethylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2/c1-11(2)6-8-4-3-7(9)5-10-8/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGRJHRRQFVHPLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=NC=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Place 5-bromo-2-bromomethyl-pyridine (1.7 g, 6.7 mmol, 1 eq) (Bioorg. Med. Chem. Lett. 1994, 4(1), 99) in a 250 mL round bottom short neck flask, dissolve in 100 mL of THF, cool to 0° C. and treat with a 2 M N,N-dimethylamine solution in THF (9 mL, 18 mmol, 2.7 eq). After 2 hours, concentrate the reaction, dilute with 50 mL of CH2Cl2, and wash with 20 mL of water. Dry the organics and concentrate to give 0.90 g (64%) of the title compound as a brown oil. MS (ES), m/z 217 (M+1).
Quantity
1.7 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
9 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
64%

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